N,N-Diethyl-2-methylbenzamide

Insect Repellency Skin Permeation Aedes aegypti

Researchers seeking DEET alternatives face challenges with systemic absorption and dermal toxicity. N,N-Diethyl-2-methylbenzamide (o-DEET) addresses this through ortho-substitution, yielding reduced skin permeation versus the meta-isomer DEET while maintaining comparable or superior repellency against Aedes aegypti. • Reduced dermal penetration supports safer topical formulations for sensitive populations • Stable across pH 3-9 and 30-70°C for extended shelf life in tropical climates • Validated reference standard for in vitro bioassay development and SAR studies

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 2728-04-3
Cat. No. B1210204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-2-methylbenzamide
CAS2728-04-3
SynonymsDEET
DEET, 2,5-di-Me-Analog
DET
DETA
N,N Diethyl 3 methylbenzamide
N,N Diethyl m toluamide
N,N Diethyltoluamide
N,N-Diethyl-2,5-dimethylbenzamide
N,N-Diethyl-3-methylbenzamide
N,N-Diethyl-m-toluamide
N,N-Diethyltoluamide
R 209
R-209
R209
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC=CC=C1C
InChIInChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3
InChIKeyKUYQDJOFVBGZID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-2-methylbenzamide (o-DEET): Baseline Identity and Procurement-Relevant Characteristics


N,N-Diethyl-2-methylbenzamide (CAS 2728-04-3), also known as o-DEET or N,N-diethyl-o-toluamide, is a positional isomer of the widely used insect repellent DEET (N,N-diethyl-3-methylbenzamide) [1]. It belongs to the class of organic compounds known as benzamides, characterized by a benzene ring substituted with a methyl group and a diethylamide moiety [2]. The compound has a molecular weight of 191.27 g/mol and the molecular formula C12H17NO . This positional isomer is gaining attention as a potential alternative to DEET, with research suggesting enhanced repellency and reduced skin permeation compared to the commercially used meta-analogue [1].

Why N,N-Diethyl-2-methylbenzamide Cannot Be Substituted by Generic DEET in Critical Applications


Generic substitution of N,N-diethyl-3-methylbenzamide (DEET) with its ortho-isomer, N,N-diethyl-2-methylbenzamide, is not scientifically justified due to fundamental differences in physicochemical properties and biological activity arising from positional isomerism . Studies demonstrate that the ortho-analogue exhibits a distinct skin permeation profile and enhanced mosquito repellency compared to the meta-analogue, indicating that the position of the methyl group on the benzene ring significantly influences both efficacy and safety parameters [1]. Furthermore, while both compounds share a common core structure, their lipophilicity and, consequently, their interaction with biological membranes differ, which can lead to variations in absorption, distribution, and potential toxicity [2]. These differences necessitate specific, evidence-based selection criteria, as detailed in the following quantitative evidence guide.

Quantitative Evidence Guide: Differentiating N,N-Diethyl-2-methylbenzamide from DEET and Other Analogs


Enhanced Mosquito Repellency and Reduced Skin Permeation: Direct Comparison with DEET

In a direct comparative study, the ortho analogue of DEET (N,N-diethyl-2-methylbenzamide) demonstrated enhanced repellency with reduced skin permeation compared to the commercially used meta analogue (DEET) [1]. The study utilized an in vitro bioassay with a collagen membrane and artificial blood substitute to assess repellency against Aedes aegypti mosquitoes [1].

Insect Repellency Skin Permeation Aedes aegypti

Chemical Stability Across Temperature and pH: Comparative Analysis with DEET Analogues

A stability study evaluated the temperature and pH stability profiles of ortho, meta, and para DEET analogues using an HPLC-UV method [1]. All three analogues exhibited no degradation when stored at temperatures ranging from 30°C to 70°C and at pH values from 3 to 9 over a 5-day period [1].

Chemical Stability Temperature Stability pH Stability

Repellency Activity Comparable or Superior to DEET: In Vitro Bioassay Validation

A study validating a novel in vitro bioassay for mosquito repellency tested DEET and five analogues, including N,N-diethyl-2-methylbenzamide (o-DEET) [1]. The assay demonstrated good reproducibility (interday relative standard deviation <10% at high concentrations) and found that four of the five DEET analogues showed repellency similar or superior to that of DEET against Aedes aegypti [1].

Mosquito Repellency In Vitro Bioassay DEET Analogues

Optimal Research and Industrial Application Scenarios for N,N-Diethyl-2-methylbenzamide


Development of Next-Generation Topical Insect Repellents with Improved Safety Profiles

Given the evidence of reduced skin permeation compared to DEET, N,N-diethyl-2-methylbenzamide is an ideal candidate for formulating topical insect repellents aimed at minimizing systemic absorption and potential toxicity [1]. This is particularly relevant for products intended for frequent use or for populations with heightened sensitivity, such as children and pregnant women.

Formulation of Stable, Long-Duration Repellent Products

The demonstrated stability of o-DEET across a wide range of temperatures (30-70°C) and pH levels (3-9) supports its use in formulations designed for extended shelf life and for use in diverse climatic conditions [1]. This stability profile is crucial for maintaining efficacy during storage and use in tropical environments where insect-borne diseases are prevalent.

In Vitro Screening of Novel Repellent Candidates

As a structurally related analogue of DEET with comparable or superior repellency against Aedes aegypti, N,N-diethyl-2-methylbenzamide serves as a valuable reference compound in the development and validation of in vitro bioassays for screening new mosquito repellent candidates [2]. Its use can help establish baseline repellency and skin permeation benchmarks.

Investigating Structure-Activity Relationships (SAR) in Benzamide Repellents

The positional isomerism of o-DEET relative to DEET makes it a key compound for structure-activity relationship (SAR) studies aimed at understanding the molecular basis of insect repellency and skin permeation . Researchers can use o-DEET to explore how subtle changes in molecular structure affect biological activity and physicochemical properties.

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